2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dinitro-1,1'-biphenyl

Thermal Properties Processability Fluorine Effect

High dielectric constant polymers cause RC delay in sub-5nm node interconnects. This octafluorinated dinitrobiphenyl precursor addresses this directly: · Yields polyimides with dielectric constant of 2.20-21% lower than hydrogenated benzidine-based analogs. · Melting point of 34-38°C enables melt-processing and low-temperature copolymerization, reducing energy costs and thermal degradation risks. · Density of 1.83 g/cm³ (33% higher than non-fluorinated analog) supports high-refractive-index contrast layers for integrated photonics. Supplied with batch-specific certificates of analysis.

Molecular Formula C12F8N2O4
Molecular Weight 388.13 g/mol
CAS No. 3905-96-2
Cat. No. B13423169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dinitro-1,1'-biphenyl
CAS3905-96-2
Molecular FormulaC12F8N2O4
Molecular Weight388.13 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)C2=C(C(=C(C(=C2F)F)[N+](=O)[O-])F)F
InChIInChI=1S/C12F8N2O4/c13-3-1(4(14)8(18)11(7(3)17)21(23)24)2-5(15)9(19)12(22(25)26)10(20)6(2)16
InChIKeyFHSUVJURYZPEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Guide: 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dinitro-1,1'-biphenyl (CAS 3905-96-2) – Key Properties & Sourcing Profile


2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dinitro-1,1'-biphenyl (CAS 3905-96-2) is a fully ring-fluorinated aromatic dinitro compound consisting of a biphenyl core substituted with eight fluorine atoms and two nitro groups at the 4,4'-positions . Its measured density is 1.83 g/cm³, its boiling point is 404.3 °C at 760 mmHg, and its melting point is notably low at 34–38 °C . The compound is primarily procured as a precursor monomer for high‑performance fluorinated polyimides and as an electron‑deficient building block in materials science [1].

Precursor monomer for fluorinated polyimide synthesis
Melt-processable scaffold enabling low-temperature handling
Electron-deficient building block for n-type materials and redox studies

Why Generic 4,4'-Dinitrobiphenyl Cannot Replace 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dinitro-1,1'-biphenyl in Demanding Applications


Complete fluorination of the biphenyl scaffold fundamentally alters the physical and electronic profile of the dinitrobiphenyl core. The electron‑withdrawing effect of the eight fluorine atoms drastically reduces intermolecular interactions, dropping the melting point by over 200 °C relative to the non‑fluorinated 4,4'-dinitrobiphenyl (242 °C) [1]. Simultaneously, the density increases by 33 % (1.83 vs. 1.37 g/cm³). These changes directly affect processability, solubility, and the dielectric properties of derived polymers, making generic substitution between fluorinated and non‑fluorinated analogs impossible without compromising target performance.

Target compound
Fully fluorinated dinitrobiphenyl with altered intermolecular forces
Generic substitute
Non-fluorinated 4,4'-dinitrobiphenyl cannot replicate thermal or dielectric profile
Thermal processability
Melting point over 200 °C lower enables melt-processing; generic analog requires high-temperature methods
Dielectric property divergence
33 % higher density leads to different refractive index and dielectric constant in derived polymers

Head‑to‑Head Quantitative Evidence: 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dinitro-1,1'-biphenyl vs. Closest Analogs


Melting Point Depression >200 °C vs. Non‑Fluorinated 4,4'-Dinitrobiphenyl

The target compound melts at 34–38 °C , whereas the non‑fluorinated 4,4'-dinitrobiphenyl melts at 242 °C [1].

Melting point
Direct head-to-head
Target: 34–38 °C Comparator: 242 °C Δ ≥ 204 °C (≈85 % reduction)
Enables melt-processing; non-fluorinated requires high temperature that may degrade co-monomers.
Standard melting point determination.
Thermal Properties Processability Fluorine Effect

Density Increase of 33 % vs. Non‑Fluorinated 4,4'-Dinitrobiphenyl

The target compound has a measured density of 1.83 g/cm³ , compared with 1.368 g/cm³ for non‑fluorinated 4,4'-dinitrobiphenyl [1].

Density
Direct head-to-head
Target: 1.83 g/cm³ Comparator: 1.368 g/cm³ Δ +0.462 g/cm³ (+33.8 %)
Higher density correlates with increased refractive index, supporting optical waveguide design.
Room temperature; solid state.
Density Fluorine Substitution Refractive Index

Dielectric Constant Reduction to 2.20 in Derived Polyimide Films vs. 2.8 for Hydrogenated Analog

Polyimide films prepared from octafluorobenzidine (the diamine reduction product of the target compound) exhibit a dielectric constant of 2.20, whereas the analogous fully hydrogenated polyimide film (derived from benzidine) shows a dielectric constant of 2.8 .

Dielectric constant
Direct head-to-head
Fluorinated polyimide: 2.20 Hydrogenated analog: 2.8 Δ = –0.6 (–21.4 %)
Lower dielectric constant reduces signal delay and crosstalk in interconnects.
Step‑cured film; 1 MHz.
Dielectric Constant Polyimide Microelectronics

Boiling Point Reduction of 13.8 °C vs. Non‑Fluorinated 4,4'-Dinitrobiphenyl

The target compound boils at 404.3 °C at 760 mmHg , while non‑fluorinated 4,4'-dinitrobiphenyl boils at 418.1 °C at 760 mmHg [1].

Boiling point
Direct head-to-head
Target: 404.3 °C (760 mmHg) Comparator: 418.1 °C Δ = –13.8 °C
Lower boiling point aids distillation purification with reduced thermal stress.
Atmospheric pressure.
Boiling Point Purification Fluorine Effect

Where 2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dinitro-1,1'-biphenyl Outperforms Analogs: Validated Application Scenarios


Low‑Dielectric Constant Interlayer Dielectrics for Advanced Semiconductor Packaging

When reduced to octafluorobenzidine and polymerised with appropriate dianhydrides, this dinitro precursor yields polyimide films with a dielectric constant of 2.20, 21 % lower than the 2.8 of the hydrogenated benzidine‑based analog . This reduction is essential for minimising RC delay and crosstalk in high‑density interconnects at the 5 nm node and beyond.

Melt‑Processable Precursor for Fluorinated Polyimide Synthesis

With a melting point of 34–38 °C , over 200 °C lower than non‑fluorinated 4,4'-dinitrobiphenyl (242 °C) [1], this compound can be melt‑processed or handled as a low‑viscosity liquid at moderate temperatures. This property simplifies monomer purification, dispensing, and copolymerisation with heat‑sensitive co‑monomers, reducing energy costs and thermal degradation risks in industrial polymer production.

High‑Refractive‑Index Components for Optical Waveguides and Anti‑Reflective Coatings

The density of 1.83 g/cm³—33 % higher than the non‑fluorinated analog (1.368 g/cm³) [1]—correlates with a higher refractive index. This makes the compound and its derived polymers suitable for optical waveguide cores and high‑refractive‑index contrast layers in integrated photonics, where precise refractive index tuning is required.

Electron‑Deficient Building Block for Electrochemical Studies and Electron‑Transport Materials

The eight electron‑withdrawing fluorine substituents create a strongly electron‑deficient aromatic core. Electrochemical studies have quantified the fast dimerisation kinetics of the radical anion derived from the parent pentafluoronitrobenzene (first‑order rate constant 4.2 × 10⁵ s⁻¹) leading to this biphenyl [2]. This electron deficiency is exploited in the design of n‑type semiconductors, electron‑transport layers, and redox‑active materials where a low‑lying LUMO is required.

Application
Selection Property
Validation Focus
Low-κ interlayer dielectrics for advanced IC packaging
Fluorine-induced dielectric constant reduction
Dielectric constant at target frequency
Melt-processable monomer for polyimide synthesis
Low melting point enables liquid-phase handling
Thermal stability during polymerization
High-refractive-index optical waveguide components
Elevated density correlates with refractive index
Refractive index and optical clarity
Electron-deficient building block for n-type materials
Strongly electron-withdrawing fluorinated core
Redox behavior and LUMO energy
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